![molecular formula C19H19NO3 B2834060 N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide CAS No. 2034250-72-9](/img/structure/B2834060.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

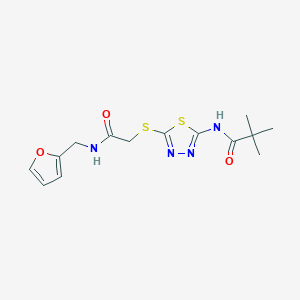

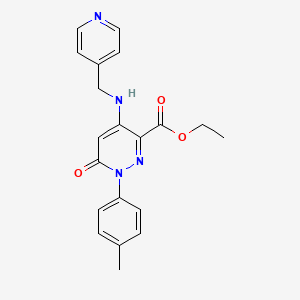

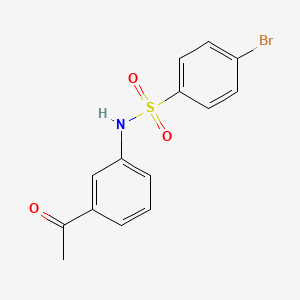

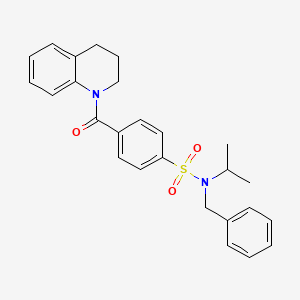

The compound “N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide” is an organic compound containing a bifuran moiety, a phenyl group, and an amide group . Bifuran is a type of organic compound that contains two furan rings . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bifuran moiety, the phenyl group, and the amide group. The bifuran moiety would likely contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, given its molecular complexity . Its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique

- Findings : The photovoltaic performance of these derivatives ranged from 2.93% to 5.51% under standard solar conditions. Dye HB-3 exhibited the highest efficiency, surpassing the reference Ru(II) dye N3 .

- Research Progress : Researchers have studied the life cycle, fruiting body cultivation, and pharmacological activities associated with bifuran derivatives. These investigations may uncover therapeutic potential and safety profiles .

- Methodology : The synthesis of 2,4-diaryl-2,5-dihydro-2,2’-bifurans involves reactions with α,β-unsaturated carbonyl compounds containing a furan ring. The Corey–Chaykovsky reaction has been employed for this purpose .

Dye-Sensitized Solar Cells (DSSCs)

Bioactive Metabolites and Pharmaceutical Applications

Synthetic Chemistry and Organic Synthesis

Safety and Hazards

Mécanisme D'action

Mode of Action

Without knowledge of the compound’s primary targets, it’s challenging to explain its mode of action. Based on its structural similarity to other bifuran compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could induce conformational changes in the target molecules, altering their activity .

Biochemical Pathways

Bifuran compounds have been shown to participate in various chemical reactions, including ring-opening processes . .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect . It involves processes such as absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and excretion from the body .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-2-16(14-7-4-3-5-8-14)19(21)20-13-15-10-11-18(23-15)17-9-6-12-22-17/h3-12,16H,2,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUOYDLCCIIZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2833979.png)

![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)

![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)